H-DL-Val-Leu-Arg-pNA

Vue d'ensemble

Description

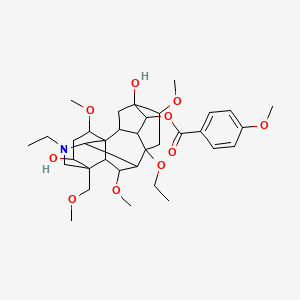

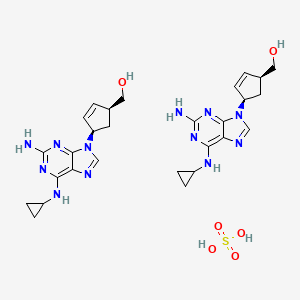

“H-DL-Val-Leu-Arg-pNA” is a chromogenic substrate used for a convenient, sensitive, and selective assay of glandular kallikrein activity, such as that of human and rat urinary kallikreins . Stock solutions of this substrate are best prepared in DMSO .

Molecular Structure Analysis

The molecular weight of “H-DL-Val-Leu-Arg-pNA” is 626.71 . Its sum formula is C₂₃H₃₈N₈O₅ · 2 C₂H₄O₂ .Chemical Reactions Analysis

“H-DL-Val-Leu-Arg-pNA” has been used for the determination of glandular kallikrein derived from pancreas, urine, and saliva . The conditions used have been optimized, and the methods developed are simple and shown to have good reproducibility .Physical And Chemical Properties Analysis

“H-DL-Val-Leu-Arg-pNA” has a molecular weight of 626.71 and a sum formula of C₂₃H₃₈N₈O₅ · 2 C₂H₄O₂ . It is recommended to be stored at temperatures below -15°C .Applications De Recherche Scientifique

Glandular Kallikrein Determination : H-D-Val-Leu-Arg-pNA (S-2266) has been utilized for determining glandular kallikrein derived from pancreas, urine, and saliva. The methods developed using this substrate are simple and have shown good reproducibility (Amundsen et al., 1979).

Enzymatic Characterization of Serine Proteinase : In a study on a serine proteinase from the hard tick Haemaphysalis longicornis, H-DL-Val-Leu-Arg-pNA was shown to have substantial activity at an optimum temperature of 25 degrees Celsius (Miyoshi et al., 2004).

Plasma Fibrinolytic System Assessment : A test block using H-D-Val-Leu-Lys-pNA (S-2251) was proposed for quantitatively assessing the plasma fibrinolytic system. This allowed measurement of various parameters including plasmin activity and plasminogen content (Latallo et al., 1978).

Serine Protease Specificity Studies : The rates of hydrolysis of H-D-Val-Leu-Lys-pNA (S-2251) and other chromogenic substrates were tested against purified preparations of human plasmin, bovine trypsin, human alpha thrombin, and bovine factor Xa. H-D-Val-Leu-Lys-pNA was found to be relatively specific for plasmin (Mattler & Bang, 1977).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

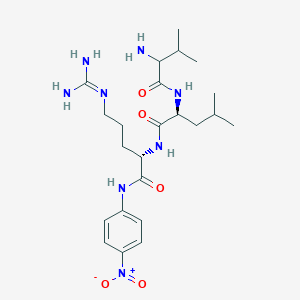

(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKZJCICBFSACN-ADUPEVMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245175 | |

| Record name | Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |

CAS RN |

117961-22-5 | |

| Record name | Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117961-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valyl-L-leucyl-N-(4-nitrophenyl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-](/img/no-structure.png)

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)